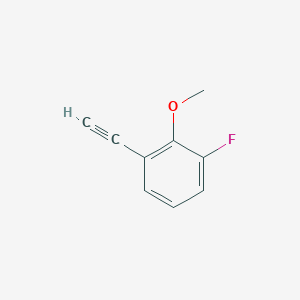

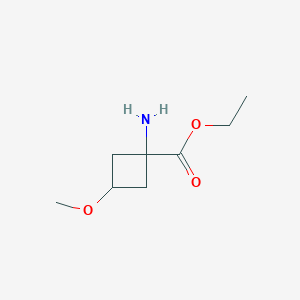

Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

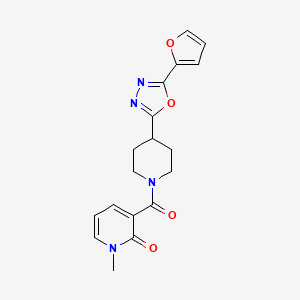

“Methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group . The compound also contains a difluorobutanoate group, which suggests the presence of a four-carbon chain with two fluorine atoms attached to the same carbon atom.

Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are generally basic and can participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions or form imines and enamines. The presence of the difluorobutanoate group could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than similar-sized molecules that lack nitrogen . The presence of fluorine atoms could influence the compound’s polarity and hence its solubility in different solvents.Applications De Recherche Scientifique

Enzymatic Resolution and Derivative Synthesis

A study demonstrated the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, leading to the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. This process involves the resolution of mixtures into their enantiomeric forms, highlighting the compound's utility in preparing optically pure amino acids, essential for pharmaceutical applications (Ayi, Guedj, & Septe, 1995).

Synthesis of Anticancer Derivatives

Research into the synthesis of 4,4-difluoro-meta-chlorambucil, a derivative of chlorambucil, utilized intermediates related to methyl 3-(aminomethyl)-4,4-difluorobutanoate. This approach underscores the significance of the compound in creating novel anticancer drugs, though challenges in hydrolytic stability were noted (Buss, Coe, & Tatlow, 1997).

Development of Fluorinated Amino Acids

A related compound, methyl 3,3-difluoro-2-aminobutanoate, served as a starting point for the preparation of D- and L-2-amino-3,3-difluorobutanoic acids. The fluorinated amino acids derived from these processes have potential utility in medicinal chemistry, given their optical purity and the high enantiomeric excess achieved (Ayi, Guedj, & Septe, 1995).

Chemical Synthesis Techniques

The compound also finds application in diverse chemical synthesis techniques, including the alpha-alkylation of beta-aminobutanoates, showcasing its versatility in organic synthesis. This method facilitates the preparation of enantiomerically pure 3-aminobutanoic acid derivatives, a valuable asset in synthesizing biologically active molecules (Seebach & Estermann, 1987).

Anticancer Drug Synthesis

The creation of 3,3-difluorochlorambucil, a difluoro-derivative of chlorambucil, demonstrates the use of methyl 3-(aminomethyl)-4,4-difluorobutanoate in synthesizing anticancer agents. This research highlights the compound's role in developing treatments targeting specific cancers, with methods detailed for achieving the desired product through a multi-stage synthesis (Buss, Coe, & Tatlow, 1986).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-(aminomethyl)-4,4-difluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-4(3-9)6(7)8;/h4,6H,2-3,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIAELPKSMFMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-3-(difluoromethyl)butanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

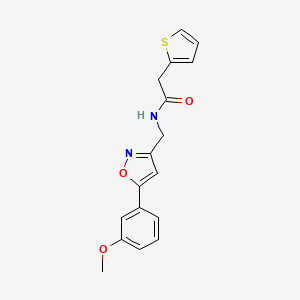

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)

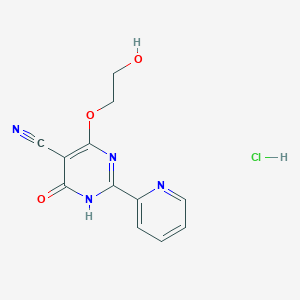

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)

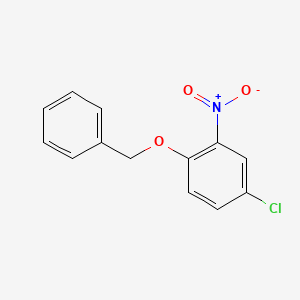

![2-Fluoro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2628504.png)

![7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628505.png)

![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628506.png)